molecular formula C12H20O5 B8410662 Methyl[2-(2,2-dimethoxyethyl)-3-oxocyclopentyl]acetate

Methyl[2-(2,2-dimethoxyethyl)-3-oxocyclopentyl]acetate

Cat. No. B8410662
M. Wt: 244.28 g/mol
InChI Key: FZZIXOLYBHSHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07649107B2

Procedure details

In a 3-neck 250 ml round bottom flask equipped with a short path distillation apparatus, a solution of 80.0 g of dimethyl [2-(2,2-dimethoxyethyl)-3-oxocyclopentyl]malonate and 63.0 g NMP was heated to 160° C. The solution was then charged with water until the reaction was complete. Upon completion of the reaction, distillation under vacuum (b.p.=140-145° C. at 1 mbar) of the reaction medium allowed to recover directly the purified title compound with a yield of 81%.
Name
dimethyl [2-(2,2-dimethoxyethyl)-3-oxocyclopentyl]malonate
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:20][CH3:21])[CH2:4][CH:5]1[C:9](=[O:10])[CH2:8][CH2:7][CH:6]1[CH:11](C(OC)=O)[C:12]([O:14][CH3:15])=[O:13].CN1C(=O)CCC1>O>[CH3:1][O:2][CH:3]([O:20][CH3:21])[CH2:4][CH:5]1[C:9](=[O:10])[CH2:8][CH2:7][CH:6]1[CH2:11][C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
dimethyl [2-(2,2-dimethoxyethyl)-3-oxocyclopentyl]malonate
Quantity
80 g
Type
reactant
Smiles
COC(CC1C(CCC1=O)C(C(=O)OC)C(=O)OC)OC
Name
Quantity
63 g
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-neck 250 ml round bottom flask equipped with a short path distillation apparatus
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction, distillation under vacuum (b.p.=140-145° C. at 1 mbar) of the reaction medium
CUSTOM
Type
CUSTOM
Details
to recover directly the
CUSTOM
Type
CUSTOM
Details
purified title compound with a yield of 81%

Outcomes

Product
Name
Type
Smiles
COC(CC1C(CCC1=O)CC(=O)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.